molecular formula C6H7N B030001 Aniline-d5 CAS No. 4165-61-1

Aniline-d5

Cat. No.: B030001
CAS No.: 4165-61-1
M. Wt: 98.16 g/mol
InChI Key: PAYRUJLWNCNPSJ-RALIUCGRSA-N
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Description

Benzen-d5-amine, also known as aniline-d5, is a deuterated form of aniline where five hydrogen atoms in the benzene ring are replaced with deuterium atoms. Its chemical formula is C6H2D5N, and it has a molecular weight of 98.1573. This compound is often used in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzen-d5-amine can be synthesized through several methods. One common method involves the nitration of benzene-d5 to produce nitrobenzene-d5, followed by the reduction of the nitro group to an amine group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of benzen-d5-amine often involves the use of deuterated benzene as a starting material. The process includes nitration, reduction, and purification steps to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzen-d5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzen-d5-amine is widely used in scientific research due to its deuterated nature, which makes it valuable in:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the synthesis of deuterated materials and polymers for specialized applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzen-d5-amine is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and alters the kinetic isotope effects, making it a valuable tool in various scientific studies .

Properties

IUPAC Name

2,3,4,5,6-pentadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961875
Record name (~2~H_5_)Aniline
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Molecular Weight

98.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Aniline-d5
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CAS No.

4165-61-1
Record name Benzen-2,3,4,5,6-d5-amine
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Record name (2,3,4,5,6-2H5)Aniline
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Record name (~2~H_5_)Aniline
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Record name [2,3,4,5,6-2H5]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline-d5
Reactant of Route 2
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Reactant of Route 3
Aniline-d5
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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